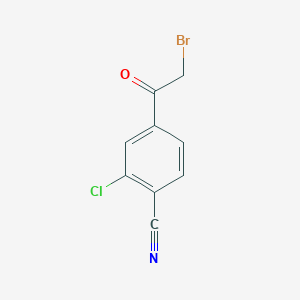
Benzonitrile, 4-(2-bromoacetyl)-2-chloro-
Overview
Description
Benzonitrile, 4-(2-bromoacetyl)-2-chloro- is a useful research compound. Its molecular formula is C9H5BrClNO and its molecular weight is 258.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzonitrile, 4-(2-bromoacetyl)-2-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzonitrile, 4-(2-bromoacetyl)-2-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of Benzonitrile, 4-(2-bromoacetyl)-2-chloro- is Glycogen synthase kinase 3 (GSK-3) . GSK-3 is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression .
Mode of Action
Benzonitrile, 4-(2-bromoacetyl)-2-chloro- interacts with GSK-3 in an irreversible manner , inhibiting its activity . This inhibition disrupts the normal functioning of GSK-3, leading to alterations in the cellular processes it regulates .
Biochemical Pathways
The inhibition of GSK-3 by Benzonitrile, 4-(2-bromoacetyl)-2-chloro- affects various biochemical pathways. One of the key pathways is the Wnt signaling pathway , which is involved in cell proliferation and differentiation . The inhibition of GSK-3 can lead to the activation of the Wnt pathway, promoting cell growth and survival .
Pharmacokinetics
It is known that the compound is soluble in methanol This suggests that it may have good bioavailability
Result of Action
The result of the action of Benzonitrile, 4-(2-bromoacetyl)-2-chloro- is the inhibition of GSK-3, leading to changes in cellular processes such as metabolism, cell cycle, and gene expression . This can have various effects at the molecular and cellular levels, potentially influencing cell growth, survival, and differentiation .
Biochemical Analysis
Biochemical Properties
Benzonitrile, 4-(2-bromoacetyl)-2-chloro- plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of its notable applications is in the synthesis of STA-5312, a potent microtubule inhibitor . This compound interacts with tubulin, a protein that is a key component of microtubules, thereby inhibiting microtubule polymerization. This interaction disrupts the microtubule dynamics, which is crucial for cell division and intracellular transport.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzonitrile, 4-(2-bromoacetyl)-2-chloro- can vary over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific conditions such as exposure to light or extreme temperatures . Long-term exposure to this compound in in vitro or in vivo studies has shown sustained inhibition of cell division and potential cytotoxic effects, depending on the concentration and duration of exposure.
Properties
IUPAC Name |
4-(2-bromoacetyl)-2-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-4-9(13)6-1-2-7(5-12)8(11)3-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAXGNBWSCYPRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


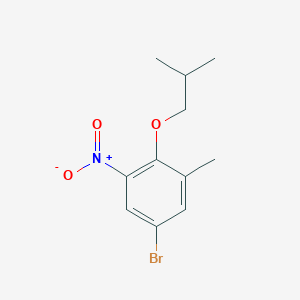

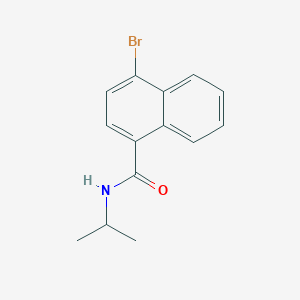



![4-[3-(Benzyloxy)phenyl]-2-fluorobenzonitrile](/img/structure/B1374780.png)
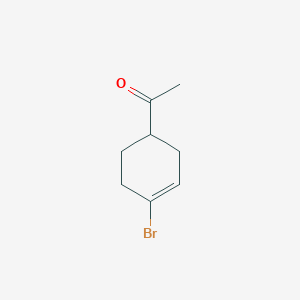


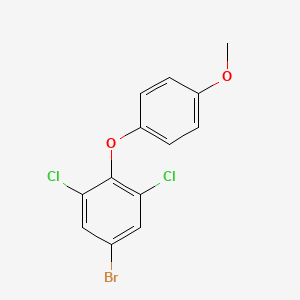
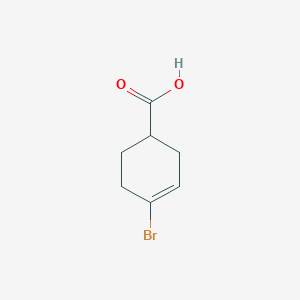

![1'-(tert-Butoxycarbonyl)spiro[chromene-2,4'-piperidine]-4-carboxylic acid](/img/structure/B1374792.png)
